molecular formula C11H14O4 B2891093 4-Butoxy-2-hydroxybenzoic acid CAS No. 29264-27-5

4-Butoxy-2-hydroxybenzoic acid

Cat. No.: B2891093
CAS No.: 29264-27-5
M. Wt: 210.229
InChI Key: RNGFVIMNTYOBTK-UHFFFAOYSA-N
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Description

Contextualization within the Benzoic Acid Derivative Landscape

4-Butoxy-2-hydroxybenzoic acid is a distinct member of the benzoic acid derivative family, characterized by a benzene (B151609) ring functionalized with a carboxylic acid group, a hydroxyl group at position 2, and a butoxy group at position 4. This specific arrangement places it within the subgroup of hydroxybenzoic acids, which are phenolic compounds of considerable academic and industrial importance. chemicalbook.comoup.com Its structure is isomeric with other significant compounds, such as 4-hydroxybenzoic acid, a well-known precursor to parabens, and 2-hydroxybenzoic acid, famously known as salicylic (B10762653) acid. wikipedia.org

The parent structure, β-resorcylic acid (2,4-dihydroxybenzoic acid), serves as a key reference point. mdpi.com this compound can be viewed as a mono-ether of β-resorcylic acid. This structural relationship is significant, as the substitution of a hydroxyl group with a butoxy group can substantially alter the molecule's physicochemical properties, including its lipophilicity, acidity, and potential for hydrogen bonding. These modifications, in turn, are expected to influence its biological activity and material properties, making it a target for comparative studies against its parent and isomeric compounds.

Historical and Contemporary Significance of Hydroxybenzoic Acid Research

The study of hydroxybenzoic acids has a rich history, arguably beginning with the isolation of salicin (B1681394) from willow bark, which led to the synthesis of salicylic acid (2-hydroxybenzoic acid) in the 19th century. nih.gov This pivotal discovery laid the foundation for the modern pharmaceutical industry and the development of non-steroidal anti-inflammatory drugs. nih.gov

In contemporary research, the significance of hydroxybenzoic acids and their derivatives has expanded far beyond their initial applications. They are recognized for a wide spectrum of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and antifungal properties. nih.govresearchgate.netglobalresearchonline.net For instance, p-hydroxybenzoic acid (4-hydroxybenzoic acid) and its esters (parabens) are widely used as preservatives in the food, cosmetic, and pharmaceutical industries due to their antimicrobial efficacy. wikipedia.orgresearchgate.net Furthermore, derivatives of hydroxybenzoic acid are investigated as precursors for advanced materials, such as liquid crystals and specialty polymers. chemicalbook.comontosight.ai The ongoing exploration of these compounds reveals their versatility, from serving as key intermediates in organic synthesis to acting as bioactive agents in various biological systems. chemicalbook.com

Academic Rationale and Research Trajectories for this compound Investigation

The specific structural attributes of this compound provide a compelling rationale for its dedicated academic investigation. The presence of both a salicylic acid-like moiety (2-hydroxybenzoic acid) and an alkoxy group at the para-position suggests several promising research trajectories.

Biological Activity Screening: A primary area of investigation stems from the diverse bioactivities of its structural relatives. β-Resorcylic acid lactones, natural products containing the 2,4-dihydroxybenzoic acid core, exhibit potent anti-inflammatory, antifungal, cytotoxic, and antimalarial activities. nih.govacs.org This provides a strong impetus to synthesize and screen this compound and its analogues for similar pharmacological effects. The butoxy group may enhance cell membrane permeability, potentially modulating the bioactivity compared to the more polar dihydroxy parent compound. Research into para-substituted benzoic acid derivatives has also identified potent inhibitors of specific enzymes like protein phosphatase Slingshot, which is implicated in cell migration and cancer, opening another avenue for investigation. nih.gov

Materials Science Applications: The field of liquid crystals offers another significant research direction. Para-alkoxybenzoic acids are well-established building blocks for the synthesis of liquid crystalline materials used in display technologies. ontosight.ai The specific combination of the butoxy and hydroxyl groups in this compound could lead to novel hydrogen-bonded liquid crystal systems with unique phase behaviors and thermal properties, warranting investigation into its self-assembly characteristics.

Synthetic Chemistry and Structure-Activity Relationship (SAR) Studies: The synthesis of this compound itself presents an interesting academic exercise, likely involving the selective alkylation of a β-resorcylic acid precursor. Subsequent derivatization of the carboxylic acid or the remaining hydroxyl group would allow for the creation of a library of related compounds. This library would be invaluable for systematic structure-activity relationship studies, helping to elucidate the specific contributions of the butoxy and hydroxyl groups to any observed biological or material properties. nih.gov Comparing its activity to isomers and the parent dihydroxy compound would provide critical insights into how functional group placement and type influence molecular behavior.

Below is a table summarizing the key properties of this compound.

PropertyValueReference
IUPAC Name This compound aksci.com
CAS Number 29264-27-5 sigmaaldrich.com
Molecular Formula C11H14O4 sigmaaldrich.com
Molecular Weight 210.23 g/mol sigmaaldrich.com

Properties

IUPAC Name

4-butoxy-2-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c1-2-3-6-15-8-4-5-9(11(13)14)10(12)7-8/h4-5,7,12H,2-3,6H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNGFVIMNTYOBTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC(=C(C=C1)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Butoxy 2 Hydroxybenzoic Acid and Analogous Structures

Strategies for ortho-Hydroxylated Benzoic Acid Scaffold Construction

The formation of the 2-hydroxybenzoic acid (salicylic acid) framework is a critical step. Various synthetic routes are employed to achieve this, primarily through carboxylation reactions or the oxidation of appropriate precursors.

Kolbe-Schmitt Reaction Variants for Salicylic (B10762653) Acid Derivative Synthesis

The Kolbe-Schmitt reaction is a well-established industrial process for the synthesis of salicylic acid and its derivatives. wikipedia.orgnumberanalytics.comrsc.org The reaction involves the carboxylation of a phenoxide ion by heating it with carbon dioxide under pressure. wikipedia.orgbyjus.com The phenoxide is generated by treating phenol (B47542) with a base, typically sodium hydroxide (B78521). byjus.comgeeksforgeeks.org This increases the nucleophilicity of the aromatic ring, facilitating the electrophilic attack by carbon dioxide. byjus.comslideshare.net

The mechanism proceeds via the nucleophilic addition of the phenoxide to carbon dioxide, forming a salicylate, which is then protonated in a subsequent step with an acid to yield the final hydroxy acid. wikipedia.orgbyjus.com The regioselectivity of the carboxylation (ortho vs. para substitution) is influenced by several factors, including the choice of the alkali metal cation and the reaction temperature. wikipedia.orgmdpi.com

FactorInfluence on Regioselectivity
Alkali Metal Sodium phenoxide tends to favor the formation of the ortho-isomer (salicylic acid), while potassium phenoxide can lead to the para-isomer (4-hydroxybenzoic acid). wikipedia.org
Temperature Higher temperatures can promote the formation of the thermodynamically more stable para-isomer. numberanalytics.com For instance, the re-carboxylation of the di-potassium salt of salicylic acid at high temperatures can yield 4-hydroxybenzoic acid with high regioselectivity. mdpi.com
Pressure Increased CO2 pressure can enhance the carboxylation step. numberanalytics.com
Solvent The choice of solvent can significantly impact the reaction yield and selectivity. numberanalytics.com Homogeneous carboxylation in solvents like DMSO has been shown to favor the formation of 4-hydroxybenzoic acid. mdpi.com

This table summarizes the key factors influencing the regioselectivity of the Kolbe-Schmitt reaction.

While the classic Kolbe-Schmitt reaction is effective, variations have been developed to improve yields and control regioselectivity. numberanalytics.com For instance, carrying out the reaction under homogeneous conditions in a solvent like dimethyl sulfoxide (B87167) (DMSO) has been explored. mdpi.com Additionally, enzymatic carboxylation of electron-rich phenols using recombinant benzoic acid decarboxylases has been reported as a highly regioselective method for ortho-carboxylation. rsc.org

Oxidative Transformations of Formyl or Hydroxymethyl Precursors

An alternative approach to constructing the ortho-hydroxylated benzoic acid scaffold involves the oxidation of precursors containing a formyl (-CHO) or hydroxymethyl (-CH2OH) group at the ortho position to the phenolic hydroxyl group.

The selective oxidation of a formyl group on a phenolic compound to a carboxylic acid group is a viable synthetic route. google.com For example, a mixture of ortho- and para-formylguaiacol can be selectively oxidized to produce 2-hydroxy-3-methoxybenzoic acid from the ortho-isomer. google.com

Similarly, ortho-hydroxybenzyl alcohol (salicyl alcohol) can be oxidized to form salicylic acid. unito.itnih.gov This transformation can be achieved through various oxidative methods, including photocatalytic oxidation. unito.it In such processes, the alcohol is first oxidized to the corresponding aldehyde (salicylaldehyde), which is then further oxidized to the carboxylic acid. unito.it

PrecursorOxidative TransformationProduct
2-Hydroxybenzyl alcoholPhotocatalytic oxidationSalicylic acid unito.it
o-FormylguaiacolSelective oxidation2-Hydroxy-3-methoxybenzoic acid google.com
Benzoic AcidDirect ortho-hydroxylationSalicylic acid beilstein-journals.orgrsc.org

This table illustrates examples of oxidative transformations leading to ortho-hydroxylated benzoic acids.

Direct hydroxylation of benzoic acid at the ortho-position presents another pathway. This has been achieved using palladium catalysts or iron complexes in the presence of an oxidizing agent like hydrogen peroxide. beilstein-journals.orgrsc.orgresearchgate.net

Butoxy Group Introduction Techniques

Once the 2-hydroxybenzoic acid scaffold is available, or a suitable precursor is chosen, the butoxy group is introduced. This is typically accomplished through etherification reactions or palladium-catalyzed coupling methods.

Etherification Reactions (e.g., using n-butanol or alkyl halides)

The Williamson ether synthesis is a common and straightforward method for forming the butoxy ether linkage. This reaction involves the deprotonation of a hydroxyl group with a base to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide.

In the context of synthesizing 4-butoxy-2-hydroxybenzoic acid, a common precursor is 2,4-dihydroxybenzoic acid. The hydroxyl group at the 4-position is more nucleophilic and can be selectively alkylated. The synthesis typically involves reacting the dihydroxybenzoic acid derivative with an n-butyl halide, such as 1-bromobutane (B133212) or 1-iodobutane, in the presence of a base like potassium carbonate (K2CO3) and a polar aprotic solvent such as dimethylformamide (DMF). The addition of potassium iodide can catalyze the reaction.

To prevent the carboxylic acid from interfering with the reaction, it is often protected as an ester (e.g., methyl or ethyl ester) prior to the etherification step. Following the introduction of the butoxy group, the ester is hydrolyzed back to the carboxylic acid. rasayanjournal.co.in

Palladium-Catalyzed Coupling Approaches for Aryl Ethers

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have been adapted for the formation of carbon-oxygen (C-O) bonds to synthesize aryl ethers. acs.orgwikipedia.orgorganic-chemistry.org This method offers a milder alternative to traditional methods like the Ullmann condensation. wikipedia.orgorganic-chemistry.org

The reaction typically involves coupling an aryl halide or triflate with an alcohol in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. acs.orgorganic-chemistry.org The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands often being employed. acs.orgnih.gov These ligands facilitate the reductive elimination step, which forms the C-O bond. nih.gov This methodology has been successfully applied to the synthesis of a wide range of alkyl aryl ethers from primary alcohols and aryl halides. acs.orgorganic-chemistry.org

Catalyst System ComponentFunction
Palladium Source e.g., Pd(OAc)2, Pd2(dba)3. The active catalyst for the cross-coupling cycle. acs.org
Ligand e.g., Bulky biarylphosphines. Promotes reductive elimination and stabilizes the catalyst. nih.gov
Base e.g., Cs2CO3, K3PO4. Activates the alcohol and facilitates the catalytic cycle. acs.orgorgsyn.org
Aryl Halide/Triflate The electrophilic coupling partner.
Alcohol The nucleophilic coupling partner (e.g., n-butanol).

This table outlines the key components of a palladium-catalyzed aryl ether synthesis.

Multi-Step Synthetic Pathways for this compound

The synthesis of this compound is typically achieved through a multi-step sequence that combines the strategies outlined above. A common approach starts with a commercially available di-substituted benzene (B151609) derivative.

A plausible synthetic route begins with 2,4-dihydroxybenzoic acid .

Esterification: The carboxylic acid group of 2,4-dihydroxybenzoic acid is first protected as an ester, for example, a methyl ester, by reacting it with methanol (B129727) in the presence of an acid catalyst like sulfuric acid. This prevents unwanted side reactions with the carboxyl group in the subsequent step.

Selective Etherification: The resulting methyl 2,4-dihydroxybenzoate (B8728270) is then reacted with one equivalent of an n-butyl halide (e.g., 1-bromobutane) in the presence of a base such as potassium carbonate in a solvent like DMF. The hydroxyl group at the 4-position is more acidic and more sterically accessible, leading to preferential alkylation at this position to form methyl 4-butoxy-2-hydroxybenzoate.

Hydrolysis: The final step is the hydrolysis of the methyl ester back to the carboxylic acid. This is typically achieved by heating the ester with an aqueous base, such as sodium hydroxide, followed by acidification of the reaction mixture to precipitate the desired product, this compound.

Condensation Reactions in Derivative Synthesis

Condensation reactions are fundamental in building the core structure and introducing functional groups in the synthesis of this compound derivatives.

A common strategy involves the condensation of a phenol with a suitable reagent to introduce the carboxylic acid moiety. For instance, 4-hydroxybenzoic acid and its derivatives can be synthesized from corresponding phenols and carbon tetrachloride using a β-cyclodextrin catalyst. researchgate.net This method boasts high selectivity and yields. researchgate.net Another approach is the reaction of phenols, anisole, phenetole, and cresols with carbon tetrachloride and alcohols in the presence of iron catalysts to produce alkyl esters of hydroxy-, methoxy-, and ethoxybenzoic acids. researchgate.net

In a multi-step synthesis, benzene butanol can undergo a thermal reaction in the presence of an alkali, followed by a condensation reaction with 4-halogenated cyanobenzene under a nitrogen atmosphere. google.com This forms the intermediate 4-(benzene butoxy) cyanobenzene. google.com This intermediate can then be converted to the final acid. google.com

The synthesis of more complex analogs, such as salicylic acid derivatives of celecoxib, also employs condensation reactions. For example, the reaction of acetophenone (B1666503) with ethyl trifluoroacetate (B77799) in the presence of sodium hydride in tetrahydrofuran (B95107) (THF) is a key step. jst.go.jp

The following table provides a summary of representative condensation reactions:

Esterification and Hydrolysis Interconversions

Esterification and hydrolysis are crucial interconversion reactions in the synthesis and modification of this compound and its analogs. These reactions allow for the protection of the carboxylic acid group as an ester during other synthetic steps and its subsequent deprotection to yield the final acid.

Esterification:

Acid-Catalyzed Esterification: A common method for preparing esters of hydroxybenzoic acids involves reacting the acid with an alcohol in the presence of a strong acid catalyst, such as concentrated sulfuric acid. d-nb.inforasayanjournal.co.in The reaction is typically carried out at reflux temperature for several hours. d-nb.info

DCC/DMAP Coupling: For more sensitive substrates, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP) can be used to facilitate the esterification between a carboxylic acid and an alcohol. rasayanjournal.co.in

Hydrolysis:

Alkaline Hydrolysis (Saponification): Esters can be hydrolyzed back to the carboxylic acid by heating with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide. rasayanjournal.co.inderpharmachemica.com This process, known as saponification, is typically irreversible and goes to completion. docbrown.info The resulting carboxylate salt is then acidified to obtain the free carboxylic acid. derpharmachemica.com

Acid-Catalyzed Hydrolysis: While possible, acid-catalyzed hydrolysis is a reversible reaction and may not proceed to completion. docbrown.info

Enzymatic Hydrolysis: Certain microorganisms, like Enterobacter cloacae, can hydrolyze parabens (esters of 4-hydroxybenzoic acid) to 4-hydroxybenzoic acid. nih.gov

The interconversion between the ester and the carboxylic acid is a key strategy. For instance, a synthetic route to 4-(benzene butoxy)benzoic acid involves the alcoholysis of an intermediate to form an ester, which is then hydrolyzed under acidic or alkaline conditions to yield the final product. google.com

The table below summarizes the conditions for esterification and hydrolysis:

Principles of Green Chemistry in Synthesis Optimization

The principles of green chemistry are increasingly being applied to the synthesis of this compound and its analogs to develop more environmentally friendly and efficient processes. synthiaonline.com This involves the use of alternative energy sources and benign solvent systems.

Microwave-Assisted Synthetic Routes

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. chemmethod.comat.ua

In the synthesis of derivatives of 4-hydroxybenzoic acid, microwave irradiation has been successfully employed. For example, the reaction of ethyl p-hydroxybenzoate with hydrazine (B178648) hydrate (B1144303) to form 4-hydroxybenzoic acid hydrazide was achieved in just 3 minutes with a 93% yield using a lab-made microwave, compared to a 2-hour reflux with a 65% yield using conventional heating. chemmethod.com Subsequent reactions to form Schiff bases and 1,3,4-oxadiazole (B1194373) derivatives were also significantly accelerated under microwave conditions. chemmethod.com

Another example is the microwave-assisted synthesis of benzofuran-3(2H)-ones, where the reaction times were significantly reduced, and the method provided rapid access to these important compounds. semanticscholar.org The synthesis of substituted pyrroles from 2-amino acid-derived enamines also showed a significant improvement in yields when using microwave irradiation compared to conventional heating. mdpi.com

Aqueous or Environmentally Benign Solvent Systems

The use of water or other environmentally benign solvents is a cornerstone of green chemistry. kahedu.edu.in Water is an attractive solvent due to its non-toxic, non-flammable, and inexpensive nature.

In the synthesis of azomethine derivatives from 4-hydroxybenzoic acid hydrazide, water was used as the solvent instead of traditional organic solvents. chemmethod.com This approach, combined with microwave irradiation, offers a green and efficient synthetic route. chemmethod.com The use of supercritical carbon dioxide and ionic liquids are other examples of greener solvent alternatives. kahedu.edu.in

The development of "on-water" reactions, where organic reactions are carried out in aqueous suspensions, and dry media reactions further contribute to reducing the environmental impact of chemical syntheses. kahedu.edu.in

Purification and Yield Enhancement Methodologies

Efficient purification and yield enhancement are critical for the practical synthesis of this compound and its analogs.

Purification:

Recrystallization: This is a common technique for purifying solid compounds. The crude product is dissolved in a suitable solvent or solvent mixture at an elevated temperature, and then allowed to cool slowly, leading to the formation of purer crystals. jst.go.jp Solvents like ethanol (B145695), methanol, or mixtures with water are often used for hydroxybenzoic acid derivatives. derpharmachemica.comchemmethod.com

Column Chromatography: For more challenging separations, column chromatography using silica (B1680970) gel is employed. rasayanjournal.co.in A suitable eluent system, such as a mixture of hexane (B92381) and ethyl acetate, is used to separate the desired compound from impurities.

Washing: After filtration, the solid product is often washed with appropriate solvents, like hexane, to remove residual impurities. jst.go.jp

Yield Enhancement:

Catalyst Selection: The choice of catalyst can significantly impact the yield. For instance, in esterification reactions, using DMAP can accelerate the reaction and improve the yield.

Reaction Conditions Optimization: Optimizing reaction parameters such as temperature, reaction time, and reagent stoichiometry is crucial. For example, in the synthesis of 4-(benzene butoxy) cyanobenzene, a molar yield of 98.7% was achieved by carefully controlling the reaction conditions. google.com

Microwave-Assisted Synthesis: As discussed earlier, using microwave irradiation can lead to significantly higher yields in shorter reaction times. chemmethod.commdpi.com For instance, the yield for the synthesis of a substituted pyrrole (B145914) increased from 23% under conventional conditions to 86% with microwave assistance. mdpi.com

The following table highlights some purification and yield enhancement strategies:

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom, allowing for the mapping of the carbon skeleton and the placement of protons.

Proton NMR (¹H NMR) spectroscopy of 4-Butoxy-2-hydroxybenzoic acid is expected to reveal distinct signals corresponding to the aromatic protons and the protons of the butoxy side chain. The chemical shifts (δ) are influenced by the electron-donating effects of the hydroxyl and butoxy groups and the electron-withdrawing effect of the carboxylic acid group.

The aromatic region would likely display a pattern characteristic of a 1,2,4-trisubstituted benzene (B151609) ring. The proton ortho to the carboxylic acid group and meta to the hydroxyl group (H-3) would appear as a doublet. The proton ortho to the butoxy group and meta to the carboxylic acid (H-5) would also be a doublet, while the proton ortho to both the hydroxyl and butoxy groups (H-6) would be expected to be a doublet of doublets.

The butoxy group protons would exhibit characteristic signals: a triplet for the terminal methyl group (CH₃), a sextet for the adjacent methylene (B1212753) group (CH₂), a quintet for the next methylene group (CH₂), and a triplet for the methylene group attached to the oxygen atom (OCH₂). The broad singlets for the hydroxyl and carboxylic acid protons are also anticipated, though their chemical shifts can be highly dependent on the solvent and concentration.

Table 1: Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-36.45 - 6.55d~2.0
H-56.35 - 6.45dd~8.5, 2.0
H-67.65 - 7.75d~8.5
-OCH₂-3.95 - 4.05t~6.5
-OCH₂CH ₂-1.70 - 1.80m
-CH₂CH ₂CH₃1.45 - 1.55m
-CH₃0.90 - 1.00t~7.4
-OH10.0 - 12.0br s
-COOH11.0 - 13.0br s

Note: Predicted data is based on analogous compounds and general NMR principles. Actual experimental values may vary.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon framework of the molecule. The spectrum of this compound is expected to show eleven distinct signals, corresponding to the eleven carbon atoms in the structure. The chemical shifts of the aromatic carbons are influenced by the attached functional groups. The carbon bearing the carboxylic acid group (C-1) and the carbons attached to the hydroxyl (C-2) and butoxy (C-4) groups would appear at lower fields (higher ppm values) due to the deshielding effects of the oxygen atoms. The remaining aromatic carbons (C-3, C-5, C-6) and the carbons of the butoxy chain would appear at higher fields.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-1~110.0
C-2~163.0
C-3~102.0
C-4~165.0
C-5~107.0
C-6~133.0
-COOH~172.0
-OC H₂-~68.0
-OCH₂C H₂-~31.0
-CH₂C H₂CH₃~19.0
-CH₃~14.0

Note: Predicted data is based on analogous compounds and general NMR principles. Actual experimental values may vary.

COSY (Correlation Spectroscopy) : A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other. sdsu.edu For this compound, this would show correlations between adjacent protons in the butoxy chain (-OCH₂-CH₂-CH₂-CH₃) and between neighboring aromatic protons (H-5 and H-6). sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms. youtube.com It would be used to definitively assign each carbon signal to its attached proton(s). For example, the signal for the -OCH₂- protons would correlate with the signal for the -OC H₂- carbon. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. youtube.com This is crucial for establishing the connectivity of the different fragments of the molecule. For instance, correlations would be expected between the -OCH₂- protons and the aromatic carbon C-4, confirming the attachment of the butoxy group at this position. Correlations between the aromatic proton H-6 and the carboxylic carbon (-COOH) would also be anticipated. youtube.com

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups.

A broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching vibration of the carboxylic acid group. instanano.com The O-H stretching of the phenolic hydroxyl group would likely appear as a broad peak around 3200-3600 cm⁻¹. The C=O stretching of the carboxylic acid would result in a strong, sharp absorption band in the range of 1680-1710 cm⁻¹. Aromatic C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ region. The C-O stretching vibrations for the ether linkage of the butoxy group and the phenolic hydroxyl group would appear in the 1000-1300 cm⁻¹ range. Finally, the C-H stretching vibrations of the aliphatic butoxy chain would be seen around 2850-2960 cm⁻¹.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a soft ionization technique that allows for the accurate determination of the molecular weight of a compound with high precision. For this compound (C₁₁H₁₄O₄), the expected exact mass of the molecular ion [M+H]⁺ would be calculated and compared to the experimentally observed value to confirm the elemental composition. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed. The high resolution of this technique allows for the differentiation between compounds with the same nominal mass but different elemental compositions. Analysis of the fragmentation patterns can also provide further structural confirmation.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for characterizing the electronic transitions within a molecule. For this compound, the absorption of UV radiation is dictated by its chromophores: the benzene ring, the carboxylic acid group, and the oxygen atoms of the hydroxyl and butoxy groups. These structural features permit specific electronic transitions, primarily of the π → π* and n → π* types.

The aromatic ring and the carbonyl group (C=O) of the carboxylic acid contain π electrons that can be excited from a π bonding orbital to a π* antibonding orbital. These π → π* transitions are typically of high energy and result in strong absorption bands in the UV spectrum. The presence of substituents on the benzene ring—the hydroxyl (-OH), butoxy (-OC₄H₉), and carboxyl (-COOH) groups—influences the energy of these transitions. Both the hydroxyl and butoxy groups are auxochromes, which possess non-bonding electrons (n) and can extend the conjugated system through resonance. This extension of conjugation lowers the energy gap between the π and π* orbitals, resulting in a bathochromic (red) shift, meaning the absorption maxima (λmax) occur at longer wavelengths compared to unsubstituted benzoic acid.

Additionally, the oxygen atoms in the hydroxyl, butoxy, and carbonyl groups possess lone pairs of non-bonding electrons (n electrons). These electrons can be promoted to a π* antibonding orbital of the aromatic ring or carbonyl group. These n → π* transitions are of lower energy than π → π* transitions and typically appear as weaker absorption bands at longer wavelengths. The absorption spectrum of this compound is therefore expected to show intense bands corresponding to π → π* transitions and weaker, lower-energy bands corresponding to n → π* transitions.

Table 1: Expected Electronic Transitions for this compound

Transition TypeAssociated ChromophoreExpected Wavelength RegionRelative Intensity
π → πBenzene ring, Carboxyl C=OShorter Wavelength (UV-B/C)High (ε > 1,000)
n → πC=O, -OH, -O-Longer Wavelength (UV-A)Low (ε < 1,000)

X-ray Crystallography for Solid-State Molecular Structure Determination

For aromatic carboxylic acids, a common and dominant structural motif is the formation of hydrogen-bonded dimers. It is highly probable that this compound crystallizes in a similar manner, with two molecules associating via strong hydrogen bonds between their carboxylic acid groups, forming a centrosymmetric R²₂(8) ring motif. The O-H···O hydrogen bond distances in such dimers are typically in the range of 2.60 to 2.65 Å. rsc.org

The crystal structure of p-n-butoxybenzoic acid was determined to be triclinic, with the space group P-1. rsc.org This structure contains two crystallographically independent molecules in the asymmetric unit, which form the expected hydrogen-bonded dimers. rsc.org A key feature is that the carboxyl groups are not coplanar with their respective phenyl rings. rsc.org The butoxy side chains in these structures often adopt an extended, near-planar conformation. rsc.org It is also anticipated that the intramolecular hydrogen bond between the hydroxyl group at the 2-position and the carbonyl oxygen of the carboxylic acid would influence the planarity and conformation of the this compound molecule.

Table 2: Crystallographic Data for the Analogous Compound p-n-Butoxybenzoic Acid rsc.org

ParameterValue
Crystal SystemTriclinic
Space GroupP-1
a (Å)7.744(1)
b (Å)10.676(2)
c (Å)14.278(2)
α (°)95.54(2)
β (°)108.42(1)
γ (°)102.63(1)
Z (molecules/unit cell)4

Computational Chemistry Investigations

Molecular Dynamics Simulations for Dynamic Ligand-Protein Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. This technique allows for the detailed examination of the dynamic interactions between a ligand, such as 4-Butoxy-2-hydroxybenzoic acid, and a protein target. By simulating the complex molecular motions, MD can reveal key aspects of binding events that are not apparent from static models.

The primary goal of MD simulations in this context is to understand the stability of the ligand-protein complex and to identify the crucial amino acid residues involved in the interaction. The simulation calculates the trajectory of the complex by solving Newton's equations of motion, providing a view of how the ligand settles into the binding pocket and how the protein structure adapts in response.

Key insights that can be gained from MD simulations of this compound interacting with a hypothetical protein target include:

Binding Stability: Analysis of the root-mean-square deviation (RMSD) of the ligand and protein backbone over the simulation time can indicate the stability of the binding pose. A stable RMSD suggests that the ligand remains securely bound within the protein's active site.

Key Amino Acid Interactions: MD simulations can elucidate which amino acid residues form significant and persistent interactions with the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces. For a compound like this compound, the hydroxyl and carboxylic acid groups are likely to form hydrogen bonds, while the butoxy chain and benzene (B151609) ring may engage in hydrophobic interactions.

Binding Free Energy Calculations: Techniques such as Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Molecular Mechanics Generalized Born Surface Area (MM-GBSA) can be applied to the MD simulation trajectory to estimate the binding free energy of the ligand-protein complex. This provides a quantitative measure of the binding affinity.

While specific MD simulation data for this compound is not publicly available, studies on structurally similar compounds, such as 4-hydroxybenzoic acid, have shown interactions with proteins like human serum albumin, primarily driven by hydrogen bonds and van der Waals forces nih.govnih.gov. It can be hypothesized that this compound would exhibit similar interactions, with the butoxy group potentially enhancing binding through additional hydrophobic contacts.

A hypothetical analysis of a 100-nanosecond MD simulation of this compound with a target protein might yield the following interaction data:

Interacting ResidueInteraction TypeOccupancy (%)
LYS 199Hydrogen Bond85.2
TYR 150Hydrogen Bond65.7
TRP 214Hydrophobic92.1
LEU 238Hydrophobic78.4
ALA 291van der Waals95.3

This table represents hypothetical data for illustrative purposes.

In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Predictions

In silico ADME prediction models are crucial in the early stages of drug discovery for evaluating the pharmacokinetic properties of a compound. These computational tools predict how a molecule will be absorbed, distributed, metabolized, and excreted by the body, helping to identify potential liabilities before significant resources are invested. Various software and web servers utilize a compound's chemical structure to calculate key physicochemical and pharmacokinetic parameters.

For this compound, a predictive ADME profile can be generated to assess its drug-like properties. Key parameters typically evaluated include:

Physicochemical Properties: These fundamental properties influence a compound's behavior in biological systems. Important descriptors include molecular weight (MW), lipophilicity (logP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors.

Absorption: This predicts how well the compound is absorbed from the gastrointestinal tract into the bloodstream. Parameters like human intestinal absorption (HIA) and Caco-2 cell permeability are often modeled.

Distribution: This relates to how the compound is distributed throughout the body. Key predictions include blood-brain barrier (BBB) penetration and plasma protein binding (PPB).

Metabolism: In silico models can predict which cytochrome P450 (CYP) enzymes are likely to metabolize the compound and whether the compound is likely to inhibit these enzymes.

Excretion: While less commonly predicted with high accuracy, some models estimate parameters related to renal clearance.

The following table presents a hypothetical in silico ADME prediction for this compound based on typical parameters evaluated for small organic molecules nih.govnih.govjonuns.commdpi.com.

ADME PropertyPredicted ValueInterpretation
Physicochemical Properties
Molecular Weight ( g/mol )210.23Fulfills Lipinski's rule (<500)
LogP (Lipophilicity)3.2Optimal for oral absorption
Topological Polar Surface Area (Ų)66.76Good cell permeability
Hydrogen Bond Donors2Fulfills Lipinski's rule (≤5)
Hydrogen Bond Acceptors4Fulfills Lipinski's rule (≤10)
Absorption
Human Intestinal Absorption (%)> 90%High
Caco-2 Permeability (log Papp)> -5.15 cm/sHigh
Distribution
Blood-Brain Barrier (BBB) PermeantNoUnlikely to cross the BBB
Plasma Protein Binding (%)> 90%High
Metabolism
CYP2D6 InhibitorNoLow risk of drug-drug interactions
CYP3A4 InhibitorNoLow risk of drug-drug interactions

This table contains predicted data for illustrative purposes.

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling

Cheminformatics applies computational methods to analyze chemical data, while Quantitative Structure-Activity Relationship (QSAR) modeling is a specific application that aims to build mathematical models correlating the chemical structure of compounds with their biological activity nih.govresearchgate.net. QSAR models are valuable for predicting the activity of novel compounds, optimizing lead structures, and understanding the structural features that are important for a desired biological effect nih.govmdpi.comhilarispublisher.com.

A QSAR study typically involves a dataset of compounds with known activities against a specific biological target. Molecular descriptors, which are numerical representations of a molecule's physicochemical properties, are calculated for each compound. These descriptors can be one-dimensional (e.g., molecular weight), two-dimensional (e.g., connectivity indices), or three-dimensional (e.g., molecular shape). Statistical methods are then used to develop a mathematical equation that relates these descriptors to the biological activity.

For this compound and its analogs, a QSAR model could be developed to predict their inhibitory activity against a particular enzyme, for instance. The model might reveal that:

Lipophilicity: An increase in the length of the alkoxy chain (and thus lipophilicity) positively correlates with activity up to a certain point, after which activity may decrease.

Electronic Properties: The electronic nature of substituents on the aromatic ring could significantly influence activity. Electron-withdrawing groups might enhance activity, for example.

Steric Factors: The size and shape of the molecule, represented by steric descriptors, could be critical for fitting into the enzyme's active site.

A hypothetical QSAR equation for a series of 2-hydroxybenzoic acid derivatives might look like this:

pIC₅₀ = 0.5 * logP - 0.2 * TPSA + 1.2 * (presence of H-bond donor at position 4) + constant

This equation would suggest that higher lipophilicity (logP) and the presence of a hydrogen bond donor at a specific position increase the inhibitory activity (pIC₅₀), while a larger topological polar surface area (TPSA) is detrimental.

The following table lists some common molecular descriptors that would be relevant in a QSAR study of this compound and its derivatives.

Descriptor TypeDescriptor ExampleRelevance
PhysicochemicalLogPLipophilicity and membrane permeability
TopologicalWiener IndexMolecular branching
ElectronicDipole MomentPolarity and intermolecular interactions
StericMolar RefractivityMolecular volume and polarizability

Based on a comprehensive search of available scientific literature, there is no specific information regarding the in vitro biological activity of the chemical compound This compound corresponding to the detailed outline provided.

Searches for antimicrobial activity, minimum inhibitory concentrations (MICs), mechanisms of action, and enzyme inhibition assays (Cyclooxygenase and 5-Lipoxygenase) for this specific compound did not yield any research findings. The requested data on its evaluation against bacterial and fungal strains, or its effects on biochemical pathways, is not present in the public domain or scientific databases.

Therefore, it is not possible to generate a scientifically accurate article that adheres to the strict requirements of the provided outline for this compound.

In Vitro Biological Activity Profiling and Mechanistic Studies

Enzyme Inhibition Assays and Biochemical Pathway Interventions

Sirtuin (SIRT5) Enzyme Inhibition Mechanisms

Research into the interaction of 2-hydroxybenzoic acid derivatives with sirtuin enzymes has revealed a notable inhibitory effect on SIRT5, a deacetylase involved in multiple metabolic pathways. nih.govumich.edu The core structure of 2-hydroxybenzoic acid is crucial for this inhibitory activity. nih.gov

The mechanism of inhibition is centered on the interaction of the carboxylate group and the adjacent hydroxyl group with the active site of the SIRT5 enzyme. nih.gov Molecular docking studies have indicated that the carboxylate group can form electrostatic interactions and hydrogen bonds with key amino acid residues, such as Arginine 105 and Tyrosine 102, located in the substrate-binding pocket of SIRT5. nih.gov Furthermore, the hydroxyl group at the 2-position is thought to form a hydrogen bond with Valine 221. nih.gov These interactions are considered essential for the compound's ability to inhibit SIRT5. nih.gov The 2-hydroxybenzoic acid moiety has been described as a potential "warhead" for the design of selective SIRT5 inhibitors. nih.gov

A study focusing on derivatives of 2-hydroxybenzoic acid identified a hit compound that demonstrated moderate inhibitory activity against SIRT5 with high selectivity over other sirtuin isoforms like SIRT1, 2, and 3. nih.gov This selectivity is a key aspect of its potential as a molecular probe or therapeutic lead. The inhibitory activities of some 2-hydroxybenzoic acid analogues against SIRT5 are presented in the table below.

Compound IDSIRT5 IC50 (μM)SIRT1 % Inhibition @ 100 μMSIRT2 % Inhibition @ 100 μMSIRT3 % Inhibition @ 100 μM
11 48.3 ± 4.515.3 ± 2.120.1 ± 3.510.5 ± 1.8
12 > 100---
13 > 100---
Suramin 28.4 ± 2.5---
Data sourced from a study on 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. nih.gov The table shows the half-maximal inhibitory concentration (IC50) against SIRT5 and the percentage of inhibition against other sirtuin enzymes at a concentration of 100 μM. Suramin is included as a positive control.

Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibition

Studies on hydroxybenzoic acid derivatives have explored their potential as inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key regulator of cellular processes that is often overexpressed in various cancers. While specific data for 4-Butoxy-2-hydroxybenzoic acid is not detailed, research on related compounds provides insights into the potential mechanisms.

The general mechanism of action for small molecule EGFR tyrosine kinase inhibitors involves binding to the ATP-binding site within the kinase domain of the receptor. researchgate.net This competitive inhibition prevents the phosphorylation of tyrosine residues, thereby blocking the downstream signaling pathways that lead to cell proliferation and survival.

A study investigating new hydroxybenzoic acid derivatives for their anticancer properties through EGFR tyrosine kinase inhibition found that certain derivatives exhibited significant cytotoxic effects against various cancer cell lines. Molecular docking studies of these derivatives indicated favorable binding energies within the EGFR active site, comparable to the standard inhibitor erlotinib. For instance, one derivative with a (3-butoxy, 4-methoxy) benzoic acid moiety was synthesized and evaluated, suggesting that alkoxy substitutions are being explored in this chemical space. nih.gov

The inhibitory potential of hydroxybenzoic acid derivatives against EGFR tyrosine kinase is a subject of ongoing research, with a focus on optimizing the substitutions on the benzoic acid scaffold to enhance potency and selectivity.

Enoyl-ACP Reductase and Dihydrofolate Reductase (DHFR) Inhibition

Based on the available scientific literature, there is no specific information regarding the in vitro inhibitory activity of this compound against Enoyl-ACP Reductase or Dihydrofolate Reductase (DHFR).

Receptor Modulation Studies (e.g., Retinoic Acid Receptors - RARs)

Based on the available scientific literature, there is no specific information regarding the modulation of Retinoic Acid Receptors (RARs) by this compound.

In Vitro Antioxidant Activity Investigations

Free Radical Scavenging Capacity (e.g., DPPH• Assay)

The antioxidant potential of hydroxybenzoic acid derivatives is often evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH•) radical scavenging assay. nih.gov This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH• radical, thus neutralizing it. The reduction of DPPH• is accompanied by a color change from violet to yellow, which can be quantified spectrophotometrically. mdpi.com

Correlations between Structure and Antioxidant Potency

The relationship between the chemical structure of hydroxybenzoic acid derivatives and their antioxidant potency is a key area of investigation. Several structural features have been identified as important for antioxidant activity:

Number and Position of Hydroxyl Groups : The antioxidant activity of phenolic acids is directly related to the number and position of hydroxyl groups on the aromatic ring. nih.gov Generally, an increase in the number of hydroxyl groups leads to higher antioxidant activity. nih.gov The presence of a second hydroxyl group, particularly in the ortho or para position, can enhance scavenging activity. nih.gov

Electron-Donating Substituents : The presence of electron-donating groups, such as hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups, has a significant impact on the antioxidant capacity. nih.gov These groups can increase the stability of the resulting phenoxyl radical after hydrogen donation.

Alkoxy Groups : The introduction of an alkoxy group, such as the butoxy group in this compound, can influence the lipophilicity of the molecule. This can affect its interaction with different radical species and its ability to function in various environments, such as in lipid-based systems. Some studies have suggested that substitution at the para position with longer alkyl chains can improve antioxidant activity. nih.gov

Carboxylic Acid Group : The carboxylic acid group is an electron-withdrawing group, which can influence the antioxidant activity of the phenolic hydroxyl groups. nih.gov

In Vitro Anti-inflammatory Pathway Modulation

Inflammation is a complex biological response involving various cellular and molecular pathways. Key enzymes and signaling pathways, such as cyclooxygenases (COX), lipoxygenases (LOX), and the nuclear factor-kappa B (NF-κB) pathway, are often investigated to determine the anti-inflammatory potential of chemical compounds.

A thorough review of published scientific literature reveals a lack of specific studies on the in vitro anti-inflammatory effects of this compound. While the broader class of hydroxybenzoic acids has been a subject of interest in anti-inflammatory research, detailed mechanistic studies, including enzyme inhibition assays (e.g., COX-1, COX-2, 5-LOX) and pathway modulation analyses (e.g., NF-κB), have not been reported specifically for the 4-butoxy derivative. Consequently, there is no available data to create a profile of its activity on these inflammatory pathways or to present in a data table format.

In Vitro Antiviral Potential (e.g., SARS-CoV-2 Main Protease)

The main protease (Mpro or 3CLpro) of SARS-CoV-2 is a critical enzyme for viral replication and has been a primary target for the development of antiviral therapeutics. In vitro assays that measure the inhibition of this enzyme are a standard method for screening potential antiviral compounds.

Based on extensive searches of scientific databases and literature, there are no specific research articles or published data detailing the in vitro evaluation of this compound as an inhibitor of the SARS-CoV-2 main protease. As such, its potential antiviral activity against SARS-CoV-2 or other viruses has not been characterized. There are no IC50 or EC50 values, or any other quantitative measures of its antiviral efficacy, available in the current body of scientific literature. Therefore, a data table summarizing its antiviral potential cannot be provided.

Structure Activity Relationship Sar and Structure Property Relationship Spr Elucidation

Influence of Butoxy Chain Modifications on Biological Activity and Binding Affinity

The butoxy chain at the 4-position of the benzoic acid ring plays a pivotal role in modulating the lipophilicity of the molecule, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with biological targets. The length and branching of this alkyl chain are key determinants of biological activity.

Research on related p-hydroxybenzoic acid esters, known as parabens, has demonstrated that increasing the length of the alkyl chain generally enhances antimicrobial activity. globalresearchonline.netresearchgate.net This is attributed to a decrease in polarity, which facilitates the compound's ability to cross the cell membranes of microorganisms. globalresearchonline.net For instance, butylparaben (B1668127) shows more potent estrogenic and antimicrobial effects than methylparaben, indicating that a longer alkyl chain can lead to increased biological activity. researchgate.net Similarly, studies on phenolic acid alkyl esters have shown that esters of 3,4-dihydroxybenzoic acids exhibit higher antioxidant activities than the corresponding parent acids. globalresearchonline.net

Modifications to the butoxy chain can be systematically evaluated to optimize binding affinity. Lengthening the chain (e.g., to pentoxy or hexoxy) or introducing branching (e.g., isobutoxy or sec-butoxy) can alter how the molecule fits into a target's binding pocket. A longer, flexible chain might access deeper hydrophobic pockets, whereas branched chains could provide a better steric fit, enhancing binding affinity and selectivity.

Table 1: Effect of Alkoxy Chain Length on Biological Activity of 4-Alkoxy-2-hydroxybenzoic Acid Analogues (Hypothetical Data for Illustration)

Alkoxy Group (R) in R-O-C₆H₃(OH)COOHChain LengthRelative Lipophilicity (LogP)Observed Biological Activity (e.g., IC₅₀ in µM)
Methoxy (B1213986)11.5150 (Antimicrobial)
Ethoxy22.0110 (Antimicrobial)
Propoxy32.575 (Antimicrobial)
Butoxy43.050 (Antimicrobial)
Pentoxy53.555 (Antimicrobial)

This table illustrates the general principle that increasing alkyl chain length can increase biological activity up to a certain point (a "cut-off effect"), after which increased lipophilicity may hinder solubility or bioavailability.

Critical Role of the 2-Hydroxy Group in Ligand-Target Recognition

Intramolecular Hydrogen Bonding: The ortho-positioning of the hydroxyl and carboxyl groups allows for the formation of a strong intramolecular hydrogen bond. nih.govosti.govmdpi.com This interaction creates a stable, six-membered pseudo-ring structure that locks the molecule into a planar conformation. mdpi.com This pre-organization reduces the entropic penalty upon binding to a target, potentially increasing binding affinity. This intramolecular bond is a dominant feature in salicylic (B10762653) acid and its derivatives. mdpi.com

Ligand-Target Interactions: The hydroxyl group acts as both a hydrogen bond donor and acceptor, enabling it to form critical interactions within a biological target's binding site. nih.gov The high directionality of these interactions means that a precise spatial fit is required to maximize the gain in binding affinity. nih.gov Studies on salicylic acid derivatives have shown that the substitution or removal of this phenylic hydroxyl group leads to a loss of biological activity, underscoring its necessity. nih.gov For example, in the context of α-amylase inhibition by benzoic acid derivatives, the presence of a hydroxyl group at the 2-position was found to have a strong positive effect on inhibitory activity. mdpi.com

The energetics of the phenolic O-H bond and the intramolecular hydrogen bond have been studied, confirming the stability of the arrangement where the hydroxyl group's hydrogen interacts with the carbonyl oxygen of the carboxylic acid. nih.govquora.com This structural feature is vital for how the molecule presents itself to its receptor, making the 2-hydroxy group indispensable for molecular recognition.

Impact of Substituents on the Benzoic Acid Core on Bioactivity and Selectivity Profiles

Introducing additional substituents onto the benzoic acid core of 4-Butoxy-2-hydroxybenzoic acid can profoundly alter its electronic, steric, and hydrophobic properties, thereby modifying its bioactivity and selectivity. The nature and position of these substituents are critical.

Electronic Effects: The antioxidant properties of phenolic acids are closely tied to the number and position of hydroxyl groups and other substituents on the benzene (B151609) ring. researchgate.net Electron-donating groups (EDGs) attached to the ring, such as additional hydroxyl or methoxy groups, can enhance antioxidant activity by stabilizing the resulting phenoxyl radical through resonance. researchgate.net Conversely, electron-withdrawing groups (EWGs) like nitro (-NO₂) or cyano (-CN) groups can decrease antioxidant potential but may be favorable for other types of biological activity.

Steric and Positional Effects: The position of substituents dictates their interaction with the existing functional groups and with the target protein. For example, adding a methyl group to salicylic acid analogues alters their supramolecular interactions. acs.org A bulky substituent placed ortho to the 2-hydroxy or 4-butoxy group could sterically hinder the formation of key hydrogen bonds or prevent the molecule from fitting into a narrow binding pocket. However, a well-placed substituent could also exploit additional binding interactions, thereby increasing affinity and selectivity for a specific target over others. Studies on 5-acetamido-2-hydroxy benzoic acid derivatives show that changing a methyl group to larger phenyl or benzyl (B1604629) groups can increase selectivity for cyclooxygenase 2 (COX-2). mdpi.com

Table 2: Influence of Ring Substituents on the Bioactivity of 2,4-Disubstituted Benzoic Acid Analogues

Parent CompoundSubstituent at C5Electronic EffectResulting Change in Bioactivity Profile
This compound-H (None)NeutralBaseline Activity
This compound-Cl (Chloro)Electron-withdrawingIncreased antimicrobial activity, altered selectivity
This compound-NO₂ (Nitro)Strongly electron-withdrawingDecreased antioxidant activity, potential for specific enzyme inhibition
This compound-NH₂ (Amino)Electron-donatingEnhanced antioxidant activity
This compound-CH₃ (Methyl)Weakly electron-donatingIncreased lipophilicity, potentially improved cell permeability

This table provides a summary of expected trends based on the electronic nature of substituents added to the aromatic ring.

Stereochemical Considerations and Their Effects on Pharmacological Profiles

While this compound is an achiral molecule, stereochemistry becomes a critical consideration if chiral centers are introduced into its structure. Chirality can be introduced by modifying the butoxy side chain, such as by using a (R)- or (S)-sec-butoxy group, or by adding a chiral substituent to the aromatic ring.

It is a fundamental principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological and pharmacological behaviors. nih.gov Because biological systems, such as enzymes and receptors, are themselves chiral, they can differentiate between the enantiomers of a drug. nih.govnih.gov This can lead to differences in:

Pharmacodynamics: One enantiomer (the eutomer) may bind to the target with high affinity and elicit the desired therapeutic effect, while the other enantiomer (the distomer) may be less active, inactive, or even cause unwanted side effects. nih.gov

Pharmacokinetics: Enantiomers can be absorbed, distributed, metabolized, and excreted at different rates. For example, the R- and S-enantiomers of fluoxetine (B1211875) are metabolized differently by cytochrome P450 enzymes. nih.gov

Therefore, if a chiral derivative of this compound were to be developed, it would be essential to separate and evaluate each enantiomer individually. The use of a single, more active enantiomer can lead to a better therapeutic index, a more predictable dose-response relationship, and a simplified pharmacokinetic profile compared to the racemic mixture. nih.govresearchgate.net The decision to develop a single isomer or a racemic mixture must be made on a case-by-case basis, considering factors like biological activity, potential for side effects, and metabolic stability. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Model Development for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. Developing a robust QSAR model for this compound and its analogues can accelerate the drug discovery process by predicting the activity of novel, unsynthesized compounds, thus prioritizing the most promising candidates for synthesis and testing. nih.govfrontiersin.org

A QSAR study involves several key steps:

Data Set Preparation: A diverse set of analogues with experimentally measured biological activities is compiled. This set is divided into a training set (to build the model) and a test set (to validate its predictive power). biointerfaceresearch.com

Descriptor Calculation: Various physicochemical properties and structural features, known as molecular descriptors, are calculated for each compound. These can include:

Electronic Descriptors: Parameters like HOMO/LUMO energies, dipole moment, and Hammett constants (σ), which describe a molecule's electronic properties. nih.gov

Steric Descriptors: Taft's steric factor (Es) or molar refractivity, which quantify the size and shape of the molecule or its substituents.

Hydrophobic Descriptors: The partition coefficient (logP), which measures lipophilicity.

Topological Descriptors: Indices that describe molecular connectivity and branching.

Model Development and Validation: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a mathematical equation linking the descriptors to the biological activity. biointerfaceresearch.comnih.gov The model's statistical significance and predictive ability are rigorously validated using internal (e.g., cross-validation) and external (the test set) methods. nih.gov

For this compound derivatives, a QSAR model could predict antioxidant activity, for instance, by correlating it with descriptors like the O-H bond dissociation enthalpy, HOMO energy, and the lipophilicity conferred by the alkoxy chain. nih.gov Such models provide valuable insights into the key structural features required for activity and guide the rational design of more potent and selective compounds. nih.govrsc.org

Derivatization Strategies and Analog Development

Esterification and Amidation for Chemical Space Exploration

The carboxylic acid and phenolic hydroxyl groups of 4-Butoxy-2-hydroxybenzoic acid are primary targets for derivatization through esterification and amidation. These reactions expand the chemical space by introducing a variety of substituents that can alter the molecule's polarity, lipophilicity, and hydrogen bonding capacity.

A common initial step is the esterification of the carboxylic acid, for instance, by reacting it with an alcohol like ethanol (B145695) in the presence of an acid catalyst. This conversion of the carboxylic acid to an ester, such as ethyl 4-butoxy-2-hydroxybenzoate, serves as a versatile intermediate for further modifications. One key pathway involves reacting the ester with hydrazine (B178648) hydrate (B1144303) to form a hydrazide, a stable amide derivative. chemmethod.com These hydrazides can then be reacted with various aldehydes or ketones to generate Schiff bases (azomethines) or cyclized to form heterocyclic structures like 1,3,4-oxadiazoles. chemmethod.com Each of these derivatives possesses distinct physicochemical properties, allowing for a broad exploration of structure-activity relationships. The use of microwave-assisted synthesis can significantly accelerate these reactions, offering a rapid and efficient method for building a library of diverse analogs. chemmethod.com

Table 1: Esterification and Amidation Derivatives

Starting Functional GroupReactionReagent ExampleResulting Functional Group/ScaffoldReference
Carboxylic AcidEsterificationEthanolEthyl Ester chemmethod.com
EsterAmidation (Hydrazinolysis)Hydrazine HydrateHydrazide (Amide) chemmethod.com
HydrazideCondensationAromatic AldehydesSchiff Base (Azomethine) chemmethod.com
Schiff BaseCyclizationAcetic Anhydride (B1165640)1,3,4-Oxadiazole (B1194373) chemmethod.com

Introduction of Halogen, Alkyl, and Aromatic Substituents

The aromatic ring of this compound is amenable to electrophilic aromatic substitution (EAS), a fundamental strategy for introducing new substituents that can influence the molecule's electronic properties and steric profile. msu.edumsu.edu The outcome of these reactions is directed by the existing substituents: the hydroxyl (-OH) and butoxy (-OC₄H₉) groups are activating and ortho-, para-directing, while the carboxylic acid (-COOH) group is deactivating and meta-directing. The interplay of these directing effects determines the position of the new substituent.

Common EAS reactions applicable to this scaffold include:

Halogenation: Introducing halogen atoms such as chlorine or bromine onto the aromatic ring is typically achieved using a halogen (e.g., Cl₂ or Br₂) in the presence of a Lewis acid catalyst like iron(III) chloride (FeCl₃) or iron(III) bromide (FeBr₃). msu.eduyoutube.com The catalyst polarizes the halogen molecule, creating a potent electrophile that attacks the electron-rich benzene (B151609) ring. youtube.com

Alkylation (Friedel-Crafts): Alkyl groups can be attached to the ring by reacting the benzoic acid derivative with an alkyl halide (R-Cl) and a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). msu.edu This reaction introduces an activating alkyl group, which can sometimes lead to multiple substitutions if the reaction conditions are not carefully controlled. msu.edu

Acylation (Friedel-Crafts): This reaction introduces an acyl group (R-C=O) using an acyl halide or anhydride with a Lewis acid catalyst like AlCl₃. msu.edu Unlike alkylation, the introduced acyl group is deactivating, which generally prevents further substitution reactions from occurring on the same molecule. msu.edu

Table 2: Aromatic Ring Substitution Reactions

Reaction TypeTypical ReagentsSubstituent IntroducedReference
Halogenation (Chlorination)Cl₂ / FeCl₃-Cl msu.edu
Halogenation (Bromination)Br₂ / FeBr₃-Br youtube.com
Friedel-Crafts AlkylationR-Cl / AlCl₃-R (Alkyl group) msu.edu
Friedel-Crafts AcylationRCOCl / AlCl₃-COR (Acyl group) msu.edu

Conjugation with Other Established Bioactive Scaffolds

To create hybrid molecules with potentially synergistic or novel biological activities, this compound can be chemically linked, or conjugated, to other established bioactive scaffolds. This approach leverages the properties of both molecules to achieve a desired therapeutic outcome, such as targeted drug delivery.

A prominent example of this strategy is seen in the development of prodrugs for Antibody-Directed Enzyme Prodrug Therapy (ADEPT). In this system, a benzoic acid derivative can be conjugated to an amino acid, such as L-glutamic acid. creative-biolabs.com The resulting conjugate, for example, para-N-bis(2-chloroethyl)aminobenzoyl glutamic acid, masks the cytotoxic benzoic acid mustard derivative. creative-biolabs.com The amide bond linking the two moieties is designed to be selectively cleaved by an enzyme (like carboxypeptidase G2) that has been targeted to a specific site, such as a tumor, via a monoclonal antibody. creative-biolabs.com This cleavage releases the active, toxic drug directly at the site of action. Another approach involves using "smart linkers" that are designed to release a parent drug under the specific pH conditions of a target tissue, such as the colon. nih.gov

Table 3: Conjugation Strategies

Core Scaffold TypeConjugated MoleculeLinkage TypeApplication/PurposeReference
Benzoic Acid MustardL-Glutamic AcidAmideTargeted release in ADEPT creative-biolabs.com
Active DrugAmino-AOCOM MoietyEther/AminepH-sensitive release for colonic delivery nih.gov

Prodrug Design Principles for Modulating Pharmacokinetic Properties

Prodrug design is a powerful strategy to overcome undesirable pharmacokinetic properties of a parent drug, such as poor solubility, low membrane permeability, or rapid metabolism. researchgate.net Prodrugs are inactive, bioreversible derivatives that are converted into the active parent drug within the body through enzymatic or chemical reactions. researchgate.net The hydroxyl and carboxylic acid groups of this compound are ideal "synthetic handles" for attaching promoieties—the chemical groups that are cleaved off to release the active drug. researchgate.net

The primary goals of creating a prodrug from a benzoic acid derivative include:

Enhancing Permeability: The polar carboxylic acid and hydroxyl groups can hinder a molecule's ability to cross lipid cell membranes. Masking these groups, typically by converting them into esters, increases lipophilicity and can improve oral absorption. researchgate.netnih.gov For example, converting a carboxylic acid to a para-acetoxybenzyl ester has been shown to significantly increase plasma levels of the parent drug after oral administration. nih.gov

Improving Solubility: For highly lipophilic compounds, aqueous solubility can be a limiting factor for absorption. In such cases, a promoiety can be added to increase water solubility. Phosphate esters are a common choice, as they are highly polar and can be cleaved by endogenous phosphatases to release the parent drug. acs.org The solubility and stability of these prodrugs can be finely tuned by altering the linker chemistry, which is critical as stability can vary significantly with pH. acs.org

The design of the linker connecting the drug to the promoiety is crucial. It must be stable enough to prevent premature release of the drug but labile enough to be cleaved at the desired site of action. acs.org The stability of a prodrug at different pH values, such as those found in the stomach (acidic) and intestines (neutral), is a key consideration in optimizing its performance. acs.org

Table 4: Prodrug Strategies for Pharmacokinetic Modulation

Target Functional GroupPromoiety TypeExample PromoietyIntended Pharmacokinetic ImprovementReference
Carboxylic AcidEsterpara-AcetoxybenzylEnhance oral absorption/permeability nih.gov
Hydroxyl/AminePhosphate EsterPhosphateImprove aqueous solubility acs.org
Carboxylic AcidAmino AcidL-Glutamic AcidSite-specific delivery (ADEPT) creative-biolabs.com
VariousCarbonate/Dioxolones(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl (POM)Enhance permeability nih.gov

Potential Applications As Chemical Probes and Synthetic Intermediates in Advanced Research

Utility as a Chemical Probe in Pharmacological Research

The structural arrangement of functional groups on the 4-Butoxy-2-hydroxybenzoic acid scaffold suggests its potential utility as a chemical probe for investigating biological systems, particularly in the realm of enzyme inhibition. Hydroxybenzoic acid derivatives are known to possess a range of biological properties, including antioxidant and anti-inflammatory effects. nih.gov

Given these findings, the 4-butoxy group in this compound is a significant feature. This alkyl ether chain substantially increases the lipophilicity of the molecule compared to its simple hydroxyl analogue, 4-hydroxy-2-hydroxybenzoic acid (2,4-dihydroxybenzoic acid). This enhanced lipophilicity could facilitate stronger interactions with hydrophobic pockets within enzyme active sites, potentially leading to potent and selective inhibition. The general class of hydroxybenzoic acid derivatives has been investigated for the inhibition of various enzymes, including cholinesterases and cyclooxygenases (COX), suggesting multiple potential targets for probes based on this scaffold. mdpi.comfrontiersin.org

Table 1: Structure-Activity Relationship Insights for Enzyme Inhibition by Benzoic Acid Derivatives

Structural FeatureObserved Effect on Enzyme Inhibition (e.g., α-amylase)Potential Relevance for this compoundSource
Hydroxyl Group at C2-PositionSignificantly increases inhibitory potency.The molecule possesses this enhancing feature. mdpi.com
Increased HydrophobicityCan improve interaction with hydrophobic active sites.The C4-butoxy group provides significant lipophilicity. mdpi.com
Carboxyl GroupOften crucial for binding to active sites, for instance, through interactions with arginine residues in COX enzymes.Provides a key anchoring point for enzyme interaction. mdpi.com

Intermediate in the Synthesis of Complex Organic Molecules

This compound represents a highly functionalized and valuable platform intermediate for the synthesis of more complex organic molecules. Its parent compound, 4-hydroxybenzoic acid (4-HBA), is widely regarded as a versatile starting material for producing a range of high-value bioproducts and chemicals. researchgate.netnih.gov The addition of the butoxy group and the specific 2-hydroxy arrangement in this compound provides chemists with a nuanced tool for multi-step synthesis.

The three key functional groups of the molecule can be selectively targeted in chemical reactions:

Carboxylic Acid (-COOH): This is the most reactive site for many transformations. It can readily undergo esterification with various alcohols to produce a diverse library of ester derivatives. nih.gov This is a common strategy for modifying the physicochemical properties of a molecule. It can also be converted into amides through reaction with amines, or reduced to a primary alcohol.

Phenolic Hydroxyl (-OH): The hydroxyl group can be a target for alkylation or acylation to form ethers or esters, respectively. Its reactivity allows for the introduction of further functionalities or protecting groups, enabling complex synthetic pathways.

Butoxy Ether (-O-C₄H₉): The ether linkage is generally stable under many reaction conditions, making it a robust feature during the modification of other parts of the molecule. This allows the lipophilic butoxy tail to be carried through multiple synthetic steps.

The synthesis of esters from various hydroxybenzoic acids is a well-established method, often involving simple esterification with an alcohol in the presence of an acid catalyst. nih.gov This straightforward reactivity underscores the potential of this compound as a precursor for creating libraries of compounds for screening in drug discovery or materials science.

Table 2: Synthetic Potential of Functional Groups in this compound

Functional GroupClass of ReactionPotential ProductsSource
Carboxylic AcidEsterificationAlkyl or Aryl Esters nih.gov
Carboxylic AcidAmidationAmides frontiersin.org
Phenolic HydroxylAlkylation / AcylationEthers / Esters sciencemadness.org

Broader Applications in Material Science and Polymer Chemistry (drawing parallels from related compounds)

Drawing parallels from its parent compound, 4-hydroxybenzoic acid (4-HBA), this compound is a candidate monomer for the development of advanced polymers and materials. 4-HBA is a cornerstone in the production of high-performance materials, most notably liquid crystal polymers (LCPs). researchgate.net These materials rely on the rigid, rod-like structure of the aromatic monomer to form highly ordered domains, imparting exceptional thermal stability and mechanical strength. britannica.com

The incorporation of a monomer like this compound could lead to novel polymers with tailored properties:

Modified Liquid Crystal Polymers: The rigid aromatic core of this compound is suitable for forming LCPs. The flexible butoxy side chain could act as an internal plasticizer, potentially lowering the melting point and improving the processability of the resulting polymer without sacrificing its liquid crystalline nature entirely.

Functional Polymers: Hydroxybenzoate units can be incorporated into polymer backbones, such as poly(methacrylate)s, to introduce specific functionalities. researchgate.net The hydroxyl and carboxyl groups of this compound could serve as reactive handles for cross-linking or for grafting other molecules onto the polymer chain after polymerization.

Antimicrobial Polymers: Researchers have successfully designed antimicrobial polymers by creating copolymers of hydroxybenzoate and lactide. nih.gov These materials leverage the inherent biological activity of the hydroxybenzoate moiety. A polymer derived from this compound could exhibit similar or enhanced antimicrobial properties due to the increased lipophilicity from the butoxy group, which may improve interaction with bacterial cell membranes.

Metal-Organic Frameworks (MOFs): The bifunctional nature of p-hydroxybenzoic acid, possessing both a carboxylate and a hydroxyl group, allows it to act as a linker in the formation of three-dimensional MOFs. rsc.org These frameworks can exhibit catalytic activity, for instance, in the ring-opening polymerization of lactones. This compound shares this bifunctional linker potential, opening the possibility of creating novel MOFs with unique pore environments shaped by the butoxy side chains.

Table 3: Potential Polymer Applications Based on Related Hydroxybenzoic Acid Monomers

Polymer/Material TypeRole of Hydroxybenzoate MonomerPotential Contribution of 4-Butoxy GroupSource
Liquid Crystal Polymers (LCPs)Provides rigid, rod-like structural unit.Modify chain packing, improve processability. researchgate.netbritannica.com
Functional CopolymersIntroduces reactive -OH and -COOH groups.Enhance solubility in organic solvents. researchgate.net
Antimicrobial PolymersActs as the bioactive component.Increase lipophilicity for enhanced membrane interaction. nih.gov
Metal-Organic Frameworks (MOFs)Serves as a bifunctional linker between metal centers.Alter pore size and chemical environment. rsc.org

Future Research Directions and Challenges

Exploration of Novel and Efficient Synthetic Routes

Future research must focus on developing novel synthetic strategies that are efficient, scalable, and adhere to the principles of green chemistry.

Key Research Objectives:

Improving Regioselectivity: Conventional Williamson ether synthesis conditions often yield a mixture of products, including the desired 4-O-alkylated product, the 2-O-alkylated isomer, and a di-alkylated byproduct, leading to low yields and difficult purification. nih.gov Investigating the use of specific bases, such as cesium bicarbonate (CsHCO3), has shown promise in improving regioselectivity for similar substrates and could be a fruitful avenue of exploration. nih.gov

Development of Orthogonal Protecting Group Strategies: A multi-step synthesis involving the protection of one hydroxyl group to ensure selective alkylation of the other is a viable but less atom-economical approach. Research into easily introduced and removed protecting groups that can differentiate between the two hydroxyl functions of 2,4-dihydroxybenzoic acid is needed.

Alternative Starting Materials: Exploring alternative pathways, such as the carboxylation of 4-butoxyphenol (B117773) via a modified Kolbe-Schmitt reaction, could circumvent the regioselectivity issue. wikipedia.orgresearchgate.net However, this reaction traditionally requires harsh conditions (high temperature and pressure), and directing the carboxylation to the ortho position of the hydroxyl group can be challenging. chemicalbook.com Future work should explore modern catalytic systems to achieve this transformation under milder conditions.

Green Chemistry Approaches: Emphasis should be placed on developing syntheses that utilize environmentally benign solvents, reduce energy consumption, and minimize waste. This includes exploring catalytic methods for both the etherification and carboxylation steps, potentially using phase-transfer catalysis or micellar catalysis to facilitate reactions in aqueous media. researchgate.netacsgcipr.org The use of microwave-assisted synthesis could also be explored to reduce reaction times and improve energy efficiency. chegg.com

Table 1: Comparison of Potential Synthetic Routes and Future Research Directions
Synthetic RouteKey ChallengesFuture Research Directions
Direct Alkylation of 2,4-Dihydroxybenzoic AcidPoor regioselectivity (O-alkylation at C2 vs. C4), formation of di-alkylated byproducts, harsh reaction conditions. nih.gov- Screening of bases (e.g., CsHCO3) and solvent systems to optimize C4 selectivity.
  • Development of novel catalysts for regioselective alkylation.
  • Protecting Group ChemistryIncreased number of steps, reduced atom economy, generation of additional waste.- Investigation of readily available, selective, and easily removable protecting groups for phenolic hydroxyls.
    Carboxylation of 4-Butoxyphenol (Kolbe-Schmitt)Requires high temperature and pressure, potential for poor ortho-selectivity. researchgate.netchemicalbook.com- Exploration of modern catalytic systems (e.g., organocatalysts, transition metals) to enable reaction under milder conditions.
  • Use of flow chemistry to safely handle high-pressure reactions and improve control.
  • Deeper Mechanistic Elucidation of Observed Biological Activities

    The biological profile of 4-Butoxy-2-hydroxybenzoic acid is largely uncharted territory. However, its structural similarity to both salicylic (B10762653) acid (a non-steroidal anti-inflammatory drug, NSAID) and other lipophilic phenolic acids provides a strong basis for hypothesizing its potential activities and directing future research. The addition of the butoxy group significantly increases the molecule's lipophilicity, which could profoundly influence its pharmacokinetics and pharmacodynamics.

    Future research should begin with broad biological screening followed by in-depth mechanistic studies to understand how this structural modification alters the known effects of its parent compounds.

    Key Research Questions:

    Modulation of Anti-inflammatory Pathways: Salicylic acid exerts its anti-inflammatory effects through various mechanisms, including the inhibition of cyclooxygenase (COX) enzymes and modulation of transcription factors like NF-κB. nih.gov A critical research question is how the 4-butoxy group affects these interactions. Does the increased lipophilicity enhance binding to the active site of COX enzymes or improve cellular uptake to better interact with intracellular signaling pathways?

    Antimicrobial and Antifungal Activity: Hydroxybenzoic acid esters (parabens) are well-known for their antimicrobial properties, with efficacy often increasing with the length of the alkyl chain. nih.gov It is plausible that this compound could possess intrinsic antimicrobial activity. Future work should screen the compound against a panel of pathogenic bacteria and fungi and, if active, investigate its mechanism of action, such as disruption of the bacterial cell membrane.

    Novel Target Identification: While known targets of salicylic acid provide a starting point, it is crucial to explore novel biological targets. For instance, other 2-hydroxybenzoic acid derivatives have recently been identified as selective inhibitors of SIRT5, a mitochondrial deacylase implicated in metabolism and cancer. nih.gov High-throughput screening and chemoproteomics approaches could be employed to identify previously unknown protein binding partners and unravel new mechanisms of action.

    Investigation of Multi-Targeting Approaches and Polypharmacology

    The structural combination of a salicylic acid moiety with a 4-alkoxy substituent provides a compelling scaffold for designing compounds that can interact with multiple biological targets simultaneously. This polypharmacological approach is increasingly recognized as a powerful strategy for treating complex, multifactorial diseases like cancer, neurodegenerative disorders, and chronic inflammation.

    Future research should systematically explore the potential of this compound and its analogs as multi-target agents.

    Potential Multi-Target Strategies:

    Combined Anti-inflammatory and Antioxidant Activity: Chronic inflammation is often associated with oxidative stress. The phenolic structure of this compound suggests it may possess antioxidant or free-radical scavenging properties, in addition to the anti-inflammatory activity conferred by the salicylic acid core. mdpi.com Studies should be designed to quantify both activities and determine if the compound can effectively mitigate both inflammation and oxidative damage in relevant disease models.

    Dual Inhibition of Pro-inflammatory Enzymes: Beyond COX, other enzymes play critical roles in inflammation. Research could explore whether this compound or its derivatives can inhibit other targets like lipoxygenases or matrix metalloproteinases, offering a broader spectrum of anti-inflammatory action.

    Synergistic Effects in Plant Defense: Salicylic acid is a key hormone in plant immunity, inducing systemic acquired resistance. sc.edumdpi.com Functional analogs of salicylic acid are being explored for crop protection. mdpi.com The lipophilic nature of the 4-butoxy group could enhance its uptake and translocation within plant tissues. Future agricultural research could investigate if this compound can act as a more potent inducer of plant defense responses, potentially targeting multiple signaling pathways in plant immunity. frontiersin.org

    Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

    The vast chemical space of substituted hydroxybenzoic acids makes traditional, serial synthesis and testing a slow and resource-intensive process. Artificial intelligence (AI) and machine learning (ML) offer transformative tools to accelerate the discovery and optimization of novel analogs based on the this compound scaffold.

    Future research should integrate computational approaches early in the drug discovery and development pipeline.

    Applications of AI/ML:

    Predictive Modeling (QSAR): Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activities of novel analogs. researchgate.netorientjchem.org By training models on existing data for hydroxybenzoic and salicylic acid derivatives, researchers could predict how variations in the alkyl chain length (e.g., propoxy, pentoxy) or substitution patterns would affect anti-inflammatory, antimicrobial, or other activities. This would allow for the in silico screening of large virtual libraries to prioritize the most promising candidates for synthesis.

    De Novo Drug Design: Generative AI models can be employed to design entirely new molecules with desired multi-target profiles. By providing the model with the 4-alkoxy-2-hydroxybenzoic acid scaffold and a set of desired properties (e.g., high COX-2 inhibition, moderate antioxidant activity, optimal lipophilicity), these algorithms can propose novel structures that chemists can then synthesize and test.

    Synthesis Prediction: Retrosynthesis AI tools can predict viable and efficient synthetic routes for novel, computationally designed analogs. This can save significant time and resources in the lab by identifying potential synthetic challenges and suggesting optimal reaction pathways before experiments are conducted.

    ADMET Prediction: AI models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives. This early-stage prediction of drug-like properties is crucial for reducing the high attrition rates in later stages of drug development.

    Development of Sustainable and Scalable Production Methodologies

    For this compound or any of its promising derivatives to be viable for commercial application, the development of sustainable and scalable production methods is paramount. Traditional chemical syntheses often rely on petrochemical feedstocks, harsh reagents, and energy-intensive processes.

    A key challenge for future research is to develop "green" production pipelines, from starting materials to the final product.

    Future Directions for Sustainable Production:

    Q & A

    Q. Can enzymatic synthesis replace traditional methods for greener production of this compound?

    • Research Pathway :
    • Enzyme screening : Test lipases (e.g., Candida antarctica Lipase B) for esterification in solvent-free systems.
    • Process optimization : Use response surface methodology (RSM) to model temperature (30–60°C), enzyme loading (5–15% w/w), and reaction time (12–48 h) .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.